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Compound of Interest

Compound Name: Tisocromide

Cat. No.: B1683183

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities,
and structure-activity relationships of Tisocromide analogues and derivatives. Tisocromide,
chemically known as N-(3-(Dimethylamino)-1,3-dimethylbutyl)-6,7-dimethoxy-2,1-benzoxathian-
3-carboxamide 1,1-dioxide, belongs to the benzopyran class of compounds. This guide delves
into the synthetic methodologies for creating analogues of this core structure, summarizes their
antiarrhythmic properties with a focus on their interaction with G protein-coupled inwardly
rectifying potassium (GIRK) channels, and provides detailed experimental protocols for their
synthesis and evaluation.

Core Compound Structure: Tisocromide

Tisocromide is a complex molecule with a core benzoxathiane-dioxide heterocyclic system.
The structural formula and key features are outlined below:

e Chemical Name: N-(3-(Dimethylamino)-1,3-dimethylbutyl)-6,7-dimethoxy-2,1-benzoxathian-
3-carboxamide 1,1-dioxide

e Molecular Formula: C19H30N206S

o Core Structure: Benzoxathiane-dioxide, a derivative of benzopyran.
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The presence of the sulfonamide group within the heterocyclic ring and the substituted
carboxamide side chain are key features for derivatization and exploration of structure-activity
relationships.

Synthesis of Tisocromide Analogues and
Derivatives

The synthesis of Tisocromide analogues and other N-substituted benzoxathiane-dioxide
carboxamides can be approached through multi-step synthetic routes. A general and adaptable
synthetic scheme is presented below, based on established methodologies for related
heterocyclic compounds.

General Synthetic Pathway

A plausible synthetic route involves the initial formation of a substituted 2-
hydroxybenzaldehyde, which serves as a key precursor. This is followed by the construction of
the benzoxathiane-dioxide ring and subsequent amidation to introduce the desired side chain.

Substituted Phenol Formylation -Hydroxybenzaldehyde Derivative C)

Sulfonylation & Cyclization Benzoxathiane-dioxide Acid Chloride

Click to download full resolution via product page

Caption: General synthetic workflow for Tisocromide analogues.

Detailed Experimental Protocol: Synthesis of a
Representative N-Aryl Benzoxathiane-dioxide
Carboxamide

This protocol details the synthesis of a representative analogue, starting from a commercially
available substituted phenol.

Step 1: Formylation of Substituted Phenol

» To a solution of the appropriately substituted phenol (1.0 eq) in a suitable solvent such as
dichloromethane, add a formylating agent like hexamethylenetetramine (Duff reaction) or
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paraformaldehyde with a Lewis acid catalyst.

o Heat the reaction mixture under reflux for several hours until the starting material is
consumed (monitored by TLC).

 After cooling, the reaction is quenched with an acidic aqueous solution and extracted with an
organic solvent.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

e The crude product is purified by column chromatography to yield the desired 2-
hydroxybenzaldehyde derivative.

Step 2: Synthesis of the Benzoxathiane-dioxide Ring

e The 2-hydroxybenzaldehyde derivative (1.0 eq) is reacted with sulfamoyl chloride in the
presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane at 0 °C.

e The reaction mixture is stirred at room temperature for 24-72 hours.

e The reaction is monitored by TLC for the formation of the 1,2,3-benzoxathiazine-2,2-dioxide
intermediate.

e The product is isolated by extraction and purified by column chromatography.

Step 3: Amidation to Form the Final Carboxamide

o The purified benzoxathiazine-2,2-dioxide (1.0 eq) is dissolved in a suitable solvent such as
THF.

e The desired amine (e.g., a diamine side chain similar to Tisocromide) (1.1 eq) is added,
followed by a coupling agent like DCC or HATU.

e The reaction is stirred at room temperature overnight.

e The resulting mixture is filtered to remove any precipitated by-products, and the filtrate is
concentrated.
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e The crude product is purified by column chromatography to afford the final N-substituted
benzoxathiane-dioxide carboxamide.

Biological Activity and Mechanism of Action

Analogues of Tisocromide are being investigated for their potential as antiarrhythmic agents. A
primary mechanism of action for many benzopyran derivatives with antiarrhythmic properties is
the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels, particularly
the Kir3.1/3.4 heterotetramers which are predominantly expressed in the atria.

Signaling Pathway of GIRK Channel Activation

The activation of GIRK channels is a key step in the parasympathetic regulation of heart rate.
The binding of acetylcholine to M2 muscarinic receptors initiates a signaling cascade that leads
to the opening of these channels, resulting in potassium efflux and hyperpolarization of the
cardiomyocyte membrane.
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Caption: Signaling pathway of GIRK channel activation and inhibition by Tisocromide

analogues.

Structure-Activity Relationship (SAR)

The antiarrhythmic activity of Tisocromide analogues is highly dependent on their chemical

structure. Modifications to different parts of the molecule can significantly impact their potency

and selectivity.

Modification Site

Structural Change

Impact on Activity Reference

Benzoxathiane Ring

Substitution with
electron-withdrawing

groups (e.g., Br, CI)

Generally increases
inhibitory activity
against carbonic
anhydrases, a related

target.[1]

Carboxamide Side
Chain

Variation in the length
and branching of the

N-alkyl group

Lipophilicity plays a
crucial role; an optimal
lipophilic character is
often required for
potent antiarrhythmic

activity.[2]

Carboxamide Side
Chain

Introduction of
different amine

functionalities

Tertiary amines are
common in active
compounds,
potentially interacting
with the ion channel

pore.

Carboxamide Side
Chain

Replacement of the

amide with an ester

Esters are often more
potent and more
lipophilic than the
corresponding

amides.[2]

Experimental Protocols for Activity Assessment
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Langendorff Isolated Heart Model

The Langendorff apparatus is an ex vivo technique used to assess the effects of compounds
on the heart's contractile strength and rhythm in the absence of systemic influences.[3]

Experimental Workflow:
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¢
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Caption: Experimental workflow for the Langendorff isolated heart model.
Protocol:
o Arodent (typically a rat or guinea pig) is anesthetized, and the heart is rapidly excised.
e The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

o Retrograde perfusion with an oxygenated Krebs-Henseleit solution is initiated to maintain
cardiac viability.

o After a stabilization period, arrhythmia is induced using a pharmacological agent such as
ouabain.

o The Tisocromide analogue is then perfused through the heart at various concentrations.

o Electrocardiogram (ECG) and intraventricular pressure are continuously monitored to assess
the compound's effect on heart rate, rhythm, and contractility.

Patch-Clamp Electrophysiology for Kir3.1/3.4 Channels

The patch-clamp technique allows for the direct measurement of ion channel activity in single
cells, providing detailed information on the mechanism of drug action.[4][5]

Experimental Workflow:
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Caption: Experimental workflow for whole-cell patch-clamp recording.

Protocol:
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o Cells stably expressing the Kir3.1 and Kir3.4 subunits are cultured on glass coverslips.

o A glass micropipette with a tip diameter of ~1 um is filled with an appropriate internal solution
and brought into contact with a cell.

» Ahigh-resistance "gigaseal" is formed between the pipette tip and the cell membrane.

o The membrane patch is then ruptured to achieve the whole-cell configuration, allowing
control of the membrane potential.

e The GIRK channels are activated by including GBy subunits in the pipette solution or by
applying a GPCR agonist to the bath solution.

o The Tisocromide analogue is applied to the bath at varying concentrations, and the
resulting inhibition of the potassium current is measured.

e The concentration-response data is used to calculate the IC50 value for the compound.

Conclusion

The development of Tisocromide analogues and derivatives represents a promising avenue
for the discovery of novel antiarrhythmic drugs. Their mechanism of action, involving the
targeted inhibition of atrial-specific GIRK channels, offers the potential for improved efficacy
and a better safety profile compared to existing therapies. This guide provides a foundational
framework for researchers to synthesize and evaluate these compounds, with the ultimate goal
of advancing the development of new treatments for cardiac arrhythmias. Further research
focusing on optimizing the pharmacokinetic and pharmacodynamic properties of this class of
molecules is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683183#tisocromide-analogues-and-derivatives-
synthesis-and-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9673787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9673787/
https://pubmed.ncbi.nlm.nih.gov/1195276/
https://pubmed.ncbi.nlm.nih.gov/1195276/
https://pubmed.ncbi.nlm.nih.gov/10368825/
https://pubmed.ncbi.nlm.nih.gov/10368825/
https://bio-protocol.org/exchange/minidetail?id=9590657&type=30
https://acroscell.creative-bioarray.com/patch-clamp-recording-protocol.html
https://www.benchchem.com/product/b1683183#tisocromide-analogues-and-derivatives-synthesis-and-activity
https://www.benchchem.com/product/b1683183#tisocromide-analogues-and-derivatives-synthesis-and-activity
https://www.benchchem.com/product/b1683183#tisocromide-analogues-and-derivatives-synthesis-and-activity
https://www.benchchem.com/product/b1683183#tisocromide-analogues-and-derivatives-synthesis-and-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683183?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

